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Compound of Interest

Compound Name:
4-(4-Fluoro-3-methylphenyl)-4-

oxobutanoic acid

Cat. No.: B1309683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of

substituted 4-oxobutanoic acids. 4-Oxobutanoic acid, also known as succinic semialdehyde, is

a key intermediate in the metabolism of the neurotransmitter γ-aminobutyric acid (GABA).[1][2]

Its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic

applications, including acting as anticancer and anti-inflammatory agents.[3][4] This document

details their synthesis, physicochemical characteristics, and involvement in biological signaling

pathways.

Physicochemical Data of 4-Oxobutanoic Acid and Its
Derivatives
The following tables summarize the available quantitative data for 4-oxobutanoic acid and a

selection of its substituted derivatives. These properties are crucial for understanding the

behavior of these compounds in biological systems and for their development as therapeutic

agents.
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Property Value Source(s)

IUPAC Name 4-oxobutanoic acid [2]

Synonyms
Succinic semialdehyde, SSA,

3-Formylpropanoic acid
[2]

CAS Number 692-29-5 [2][5]

Molecular Formula C4H6O3 [6]

Molecular Weight 102.09 g/mol [6]

Appearance Oil / White to Off-White Solid [2][5]

Melting Point
202-203 °C (may refer to a

derivative)
[2][5]

Boiling Point
135 °C at 14 mmHg; 248.6°C

at 760 mmHg
[2][5]

Density 1.18 g/cm³ [2]

Solubility
Soluble in water, ethanol,

benzene, and diethyl ether.
[2]

pKa (Predicted) 4.63±0.10 - 4.69±0.17 [7]

LogP (Predicted)
~2.1 (for a dichlorophenyl

derivative)
[1]

Table 2: Physicochemical Properties of Substituted 4-Oxobutanoic Acids
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Boiling
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pKa
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ted)

LogP
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ted)

Source
(s)

4-(4-

Methylp

henyl)-4

-

oxobuta

noic

acid

C11H1

2O3
192.21

127-

130

288.19

(rough

estimat

e)

Insolubl

e in

water

- - [8][9]

4-(4-

Chlorop

henyl)-4

-

oxobuta

noic

acid

C10H9

ClO3
212.63 - -

Low in

water
- -

[1][10]

[11]

Methyl

4-(4-
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henyl)-4

-

oxobuta
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- - 52-53 -

Not

Availabl
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- - [12]
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anilino)-

4-

oxobuta
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C10H9

F2NO3
229.18 - - - - - [13]
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4-(4-

(Methyl

sulfona
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enyl)-4-

oxobuta
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3NO5S
271.29 - - - - 0.4 [14]
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4-(2,5-

Dichlor

othioph

en-3-

yl)-4-

oxobuta

noic

acid

- - - - - - - [18]

Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined

below. These protocols are based on standard laboratory techniques and may require

optimization for specific compounds.

Determination of Melting Point (Capillary Method)
Principle: The melting point is a fundamental physical property used to identify and assess the

purity of a solid compound. It is the temperature at which a substance transitions from a solid to

a liquid state.[2]

Methodology:

Sample Preparation: A small amount of the finely powdered, dry substituted 4-oxobutanoic

acid is packed into a capillary tube.

Apparatus: A calibrated melting point apparatus is used.

Procedure:

The capillary tube is placed in the heating block.

The sample is heated at a rate of 10-20 °C/min for an initial approximate melting range

determination.

After cooling, a fresh sample is heated rapidly to about 20 °C below the approximate

melting point, and then the heating rate is reduced to 1-2 °C/min to accurately determine
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the melting range.[2]

Determination of Boiling Point (Micro Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the

surrounding atmospheric pressure.[2]

Methodology:

Sample Preparation: A few drops of the liquid substituted 4-oxobutanoic acid are placed in a

small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

Apparatus: The test tube is attached to a thermometer and placed in a heating bath (e.g., a

Thiele tube).

Procedure: The apparatus is gently heated. The boiling point is recorded as the temperature

at which a rapid stream of bubbles emerges from the capillary tube.[2]

Determination of pKa (Acid Dissociation Constant)
Principle: The pKa is a measure of the acidity of a compound. It is the pH at which the

compound exists in equal concentrations in its protonated and deprotonated forms.

Methodology (Potentiometric Titration):

A solution of the substituted 4-oxobutanoic acid of known concentration is prepared in a

suitable solvent (e.g., water or a water/co-solvent mixture).

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

The pH of the solution is monitored using a calibrated pH meter after each addition of the

titrant.

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the

pH at the half-equivalence point.

Determination of LogP (Partition Coefficient)
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Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in

two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio and is a

key indicator of a compound's lipophilicity.

Methodology (Shake-Flask Method):

A solution of the substituted 4-oxobutanoic acid is prepared in one of the phases (e.g.,

water).

A known volume of this solution is mixed with a known volume of the second immiscible

solvent (e.g., octanol) in a separatory funnel.

The mixture is shaken vigorously for a set period to allow for partitioning of the compound

between the two phases.

The mixture is allowed to stand until the two phases have completely separated.

The concentration of the compound in each phase is determined using a suitable analytical

technique (e.g., UV-Vis spectroscopy or HPLC).

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a

given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

An excess amount of the solid substituted 4-oxobutanoic acid is added to a known volume of

the solvent in a sealed container.

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to

reach equilibrium.

The saturated solution is separated from the undissolved solid by filtration or centrifugation.
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The concentration of the dissolved compound in the supernatant is determined using an

appropriate analytical method, such as HPLC or gravimetric analysis.[2]

Biological Signaling Pathways
Substituted 4-oxobutanoic acids are implicated in key biological signaling pathways,

highlighting their therapeutic potential.

The GABA Shunt Pathway
4-Oxobutanoic acid is a central intermediate in the GABA shunt, a metabolic pathway that

bypasses two steps of the tricarboxylic acid (TCA) cycle.[3] This pathway is crucial for the

metabolism of the inhibitory neurotransmitter GABA.
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The GABA Shunt Pathway.

PI3K/Akt/mTOR Signaling Pathway
Emerging evidence suggests that some derivatives of 4-oxobutanoic acid may exert anticancer

effects by modulating the PI3K/Akt/mTOR pathway.[3] This pathway is a critical regulator of cell

growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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